Proglumide sodium salt
Overview
Description
Proglumide sodium salt is a non-peptide cholecystokinin receptor antagonist. It is known for its ability to selectively block the effects of cholecystokinin, particularly in the central nervous system. This compound has been studied for its potential therapeutic applications, especially in the treatment of gastrointestinal disorders and pain management .
Mechanism of Action
Target of Action
Proglumide sodium salt primarily targets the cholecystokinin receptors (CCKR) . It is a non-peptide antagonist that has greater selectivity for the CCKA subtype . Cholecystokinin receptors play a crucial role in gastrointestinal motility and gastric secretions .
Mode of Action
This compound acts by blocking the cholecystokinin receptors (CCKR) . This blocking action inhibits the effects of cholecystokinin, a hormone that stimulates the digestion of fat and protein by promoting the release of digestive enzymes from the pancreas and causing the gallbladder to contract .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholecystokinin pathway . By blocking the CCK receptors, this compound inhibits the action of cholecystokinin, thereby reducing gastrointestinal motility and gastric secretions . This can lead to a decrease in the digestion of fats and proteins.
Pharmacokinetics
It is known to beorally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound’s antagonistic action on the CCK receptors leads to a reduction in gastrointestinal motility and gastric secretions . This can have various effects, including the inhibition of CCK-stimulated amylase secretion and prevention of CCK-induced 2-deoxyglucose uptake in mouse pancreatic acini . It also blocks the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment .
Biochemical Analysis
Biochemical Properties
Proglumide sodium salt plays a significant role in biochemical reactions. It interacts with cholecystokinin receptors, inhibiting their activity . This interaction with the cholecystokinin receptors is crucial in preventing CCK-induced biochemical reactions such as amylase secretion and 2-deoxyglucose uptake .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment . This suggests that this compound can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with cholecystokinin receptors, leading to their inhibition . This inhibition prevents the stimulation of amylase secretion and 2-deoxyglucose uptake, thereby altering gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, a study showed neuroprotective effects of this compound at dosages of 0, 250, 500, and 750mg/ml/kg in young rats that were experimentally induced with status epilepticus .
Metabolic Pathways
This compound is involved in metabolic pathways related to the cholecystokinin system
Preparation Methods
Synthetic Routes and Reaction Conditions: Proglumide sodium salt is synthesized through a series of chemical reactions involving the formation of 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid, which is then converted to its sodium salt form. The synthesis typically involves the following steps:
Formation of the amide bond: This involves the reaction of benzoyl chloride with dipropylamine to form N-benzoyl-N’,N’-dipropylamine.
Formation of the oxopentanoic acid: The intermediate is then reacted with glutaric anhydride to form 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid.
Conversion to sodium salt: The final step involves neutralizing the acid with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly at the amide and carboxylate groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amines and acids.
Common Reagents and Conditions:
Sodium hydroxide: Used for the neutralization step in the synthesis.
Benzoyl chloride and dipropylamine: Used in the formation of the amide bond.
Glutaric anhydride: Used in the formation of the oxopentanoic acid.
Major Products Formed:
N-benzoyl-N’,N’-dipropylamine: Intermediate in the synthesis.
4-benzoylamino-5-dipropylamino-5-oxopentanoic acid: Precursor to the sodium salt form.
Scientific Research Applications
Proglumide sodium salt has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in the study of cholecystokinin receptors and their antagonists.
Biology: Investigated for its effects on macronutrient selection in animals and its role in cellular processes.
Medicine: Explored for its potential in treating gastrointestinal disorders, reducing gastric secretions, and enhancing the analgesic effects of opioid drugs.
Industry: Utilized in the development of pharmaceuticals targeting cholecystokinin receptors
Comparison with Similar Compounds
Lorglumide sodium salt: Another cholecystokinin receptor antagonist with similar properties but different selectivity and potency.
Zonisamide sodium salt: Used for different therapeutic applications but shares some structural similarities.
Uniqueness: Proglumide sodium salt is unique in its dual action as a cholecystokinin receptor antagonist and a δ-opioid receptor agonist. This dual mechanism makes it particularly effective in enhancing analgesic effects and treating gastrointestinal disorders .
Properties
IUPAC Name |
sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMWGCINVOIJSO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912821 | |
Record name | Proglumide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99247-33-3 | |
Record name | Proglumide sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proglumide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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